molecular formula C16H18N2O3 B14382843 3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one CAS No. 89444-78-0

3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14382843
CAS No.: 89444-78-0
M. Wt: 286.33 g/mol
InChI Key: UKCVHVRCDQBCRC-UHFFFAOYSA-N
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Description

3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one is unique due to its specific hydrazone linkage, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

89444-78-0

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

5-methoxy-2-[(3-methoxy-5-methylphenyl)diazenyl]-3-methylphenol

InChI

InChI=1S/C16H18N2O3/c1-10-5-12(8-13(6-10)20-3)17-18-16-11(2)7-14(21-4)9-15(16)19/h5-9,19H,1-4H3

InChI Key

UKCVHVRCDQBCRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)N=NC2=C(C=C(C=C2C)OC)O

Origin of Product

United States

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